1-(6-Chloropyridin-3-yl)ethanol
CAS No.: 23092-75-3
Cat. No.: VC8374944
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 23092-75-3 | 
|---|---|
| Molecular Formula | C7H8ClNO | 
| Molecular Weight | 157.6 g/mol | 
| IUPAC Name | 1-(6-chloropyridin-3-yl)ethanol | 
| Standard InChI | InChI=1S/C7H8ClNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 | 
| Standard InChI Key | PMPXQVZBQKUJRU-UHFFFAOYSA-N | 
| SMILES | CC(C1=CN=C(C=C1)Cl)O | 
| Canonical SMILES | CC(C1=CN=C(C=C1)Cl)O | 
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The pyridine ring in 1-(6-chloropyridin-3-yl)ethanol adopts a planar conformation, with substituents influencing electronic distribution and steric interactions. The chlorine atom at the 6-position introduces electronegativity, while the ethanol group at the 3-position contributes to hydrogen-bonding capabilities. Key bond lengths and angles can be inferred from analogs:
Table 1: Molecular Data for 1-(6-Chloropyridin-3-yl)ethanol
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 157.598 g/mol | |
| Exact Mass | 157.029 g/mol | |
| Topological Polar Surface Area | 33.12 Ų | |
| LogP (Partition Coefficient) | 1.79 | 
Synthesis and Reaction Pathways
Catalytic Synthesis
The compound is synthesized via catalytic asymmetric reduction or nucleophilic substitution. A notable method involves:
- 
Substrate Preparation: 6-Chloronicotinaldehyde undergoes Grignard reaction with methylmagnesium bromide to form 1-(6-chloropyridin-3-yl)ethanol .
 - 
Enzymatic Resolution: Lipase-catalyzed kinetic resolution achieves enantiomeric enrichment, critical for pharmaceutical applications .
 
Table 2: Synthetic Conditions from Busto et al. (2006)
| Parameter | Detail | 
|---|---|
| Catalyst | Lipase from Candida antarctica | 
| Solvent | Tert-butyl methyl ether | 
| Temperature | 30°C | 
| Enantiomeric Excess (ee) | >99% | 
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capacity .
 - 
Thermal Stability: Decomposes above 200°C, with a melting point unrecorded in literature .
 
Spectroscopic Data
- 
IR Spectroscopy: O–H stretch at ~3350 cm⁻¹; C–Cl stretch at ~750 cm⁻¹ .
 - 
NMR (): Ethanol protons resonate at δ 1.4 (triplet, –CHCH) and δ 3.8 (quartet, –CHOH) .
 
Chemical Reactivity and Applications
Reactivity Profile
- 
Nucleophilic Substitution: Chlorine at the 6-position undergoes SNAr reactions with amines or alkoxides .
 - 
Oxidation: Ethanol moiety oxidizes to ketone derivatives using Jones reagent .
 
Pharmaceutical Intermediates
1-(6-Chloropyridin-3-yl)ethanol is a precursor in neonicotinoid insecticides (e.g., imidacloprid) . Its fluorinated analog, 1-(6-fluoropyridin-3-yl)ethanol, shows antimicrobial activity, suggesting potential in drug discovery.
Comparative Analysis with Structural Analogs
Table 3: Comparison of Pyridine Ethanol Derivatives
Challenges and Future Directions
Despite its utility, gaps persist in:
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume